![molecular formula C29H26ClN3O6 B14146806 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1084621-90-8](/img/structure/B14146806.png)
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propoxyphenyl group, and a furan-2-ylmethyl group, among others.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the pyrrolidin-3-yl intermediate, followed by the introduction of the chlorophenyl and propoxyphenyl groups through various coupling reactions. The final step involves the formation of the oxazole ring and the attachment of the furan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include the use of high-purity reagents and solvents, as well as strict control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of biological pathways and interactions due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- 2-(1-(4-chlorophenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3-[4-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid
Uniqueness
What sets 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not observed in other related compounds.
属性
CAS 编号 |
1084621-90-8 |
|---|---|
分子式 |
C29H26ClN3O6 |
分子量 |
548.0 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C29H26ClN3O6/c1-3-14-37-20-12-10-19(11-13-20)33-25(34)16-24(28(33)35)32(17-21-7-6-15-38-21)29(36)26-18(2)39-31-27(26)22-8-4-5-9-23(22)30/h4-13,15,24H,3,14,16-17H2,1-2H3 |
InChI 键 |
MXRUFDJPAZAYCL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


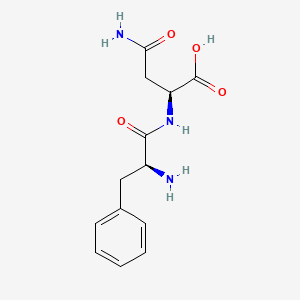
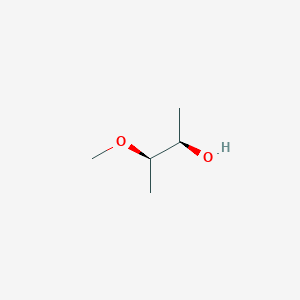
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
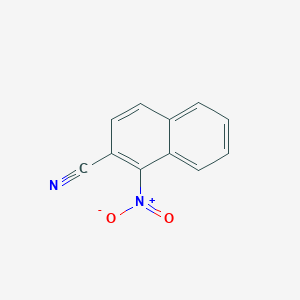
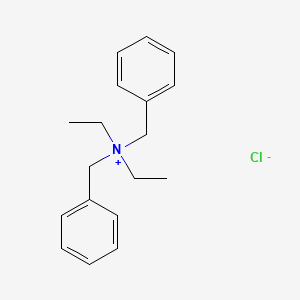
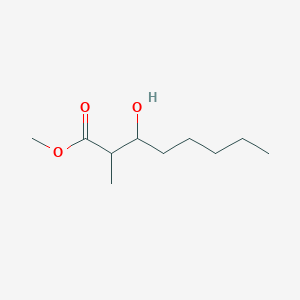
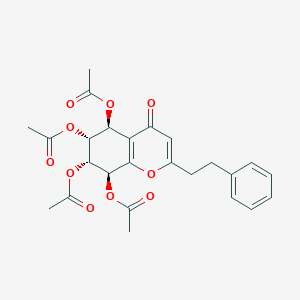

![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
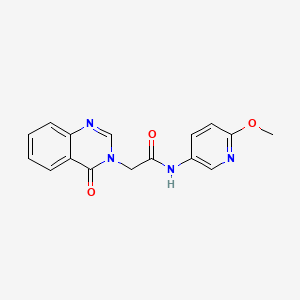

![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
